molecular formula C9H17B B1485351 7-Bromo-6,6-dimethylhept-1-ene CAS No. 2028052-14-2

7-Bromo-6,6-dimethylhept-1-ene

Cat. No. B1485351
CAS RN: 2028052-14-2
M. Wt: 205.13 g/mol
InChI Key: CHDGSFZQDHSMMW-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

  • Melting Point : The melting point of 7-Bromo-6,6-dimethylhept-1-ene is approximately :

Scientific Research Applications

Chemical Synthesis and Reactivity

7-Bromo-6,6-dimethylhept-1-ene serves as a versatile intermediate in organic synthesis, contributing to the development of complex molecular architectures. Its bromine atom can participate in various reactions, such as nucleophilic substitution or elimination, enabling the construction of diverse chemical entities. Research has explored its utility in synthesizing medium-sized cyclophanes, where bromination reactions have been instrumental in obtaining specific isomers and understanding their structural dynamics (Yamato et al., 1993).

Catalysis and Mechanistic Insights

The compound's structure offers a unique platform for studying catalytic processes and reaction mechanisms. For instance, investigations into gold-catalyzed cycloisomerization reactions have revealed the importance of 1,3-hydrogen migration in forming bicycloheptene complexes. Such studies not only elucidate reaction pathways but also highlight the role of Brønsted acid catalysis outside the coordination sphere of gold, providing valuable insights for the design of efficient catalytic systems (Brooner et al., 2014).

properties

IUPAC Name

7-bromo-6,6-dimethylhept-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17Br/c1-4-5-6-7-9(2,3)8-10/h4H,1,5-8H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHDGSFZQDHSMMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCC=C)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-6,6-dimethylhept-1-ene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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